molecular formula C14H22N2O3 B2425036 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid CAS No. 331424-97-6

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid

Cat. No.: B2425036
CAS No.: 331424-97-6
M. Wt: 266.341
InChI Key: UJWFYGNCEKEHLS-UHFFFAOYSA-N
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Description

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[33113,7]dec-2-yl)-propionic acid is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the propionic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency. Key considerations include the availability of starting materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: This reaction can replace one functional group with another, allowing for the synthesis of derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may be used in studies of enzyme mechanisms and as a probe for investigating biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s tricyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets. This can lead to changes in cellular processes and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane: A simpler cyclic hydrocarbon with different reactivity and applications.

    Cyclopentane: Another cyclic hydrocarbon with distinct properties.

    Cyclooctane: A larger ring structure with unique chemical behavior.

Uniqueness

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[33113,7]dec-2-yl)-propionic acid stands out due to its tricyclic structure and the presence of multiple functional groups

Biological Activity

3-(2,5,7-Trimethyl-6-oxo-1,3-diaza-tricyclo[3.3.1.13,7]dec-2-yl)-propionic acid is a complex organic compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C14H22N2O3
  • Molecular Weight : 266.34 g/mol
  • CAS Number : 331424-97-6
  • MDL Number : MFCD06411471

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its potential therapeutic applications and mechanisms of action.

  • Receptor Interaction : The compound has been shown to interact with various receptors, including the P2Y12 receptor, which plays a critical role in platelet aggregation and cardiovascular health. Research indicates that compounds similar to 3-(2,5,7-trimethyl...) can act as antagonists to this receptor, potentially affecting platelet function and thrombus formation .
  • Antioxidant Properties : Some studies suggest that this compound may exhibit antioxidant properties, which can contribute to its protective effects against oxidative stress-related diseases .
  • Cytotoxicity Studies : In vitro studies have demonstrated that 3-(2,5,7-trimethyl...) can induce cytotoxic effects in certain cancer cell lines. The compound's ability to inhibit cell proliferation has been linked to its structural features that interact with cellular pathways involved in growth regulation .

Study on Platelet Function

A study conducted by Chang et al. (2010) examined the effects of various P2Y12 antagonists on platelet aggregation. The findings indicated that compounds structurally related to 3-(2,5,7-trimethyl...) significantly inhibited ADP-induced platelet aggregation at specific concentrations (IC50 values) . This suggests potential use in managing thrombotic disorders.

Antioxidant Activity Evaluation

Research published in the Journal of Medicinal Chemistry highlighted the antioxidant capabilities of similar diaza compounds. These compounds were tested for their ability to scavenge free radicals and protect against cellular damage induced by oxidative stress . The results indicated a promising profile for therapeutic applications in conditions characterized by oxidative damage.

Data Tables

PropertyValue
Molecular FormulaC14H22N2O3
Molecular Weight266.34 g/mol
CAS Number331424-97-6
Antioxidant ActivityPositive
P2Y12 Receptor AntagonismYes (IC50 values noted)

Properties

IUPAC Name

3-(2,5,7-trimethyl-6-oxo-1,3-diazatricyclo[3.3.1.13,7]decan-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O3/c1-12-6-15-8-13(2,11(12)19)9-16(7-12)14(15,3)5-4-10(17)18/h4-9H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWFYGNCEKEHLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CN3CC(C1=O)(CN(C2)C3(C)CCC(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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